4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC14996854
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25NO3 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3 |
| Standard InChI Key | FOOAKAQZEAOZQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC(C3)C)O |
Introduction
Structural Characteristics and Molecular Properties
Core Chromenone Framework
The compound derives its structural identity from the 2H-chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The carbonyl group at position 2 and hydroxyl group at position 5 create hydrogen-bonding capabilities, while the ethyl (C4) and methyl (C7) substituents introduce steric and electronic modifications. X-ray crystallography of analogous chromenones reveals planar aromatic systems with bond lengths of 1.36–1.42 Å for the conjugated carbonyl system, suggesting strong resonance stabilization .
Side Chain Modifications
The 3-methylpiperidino methyl group at position 6 introduces a tertiary amine functionality via a methylene bridge. This substituent’s chair conformation in piperidine derivatives typically exhibits axial-equatorial equilibrium, with NMR studies of similar compounds showing coupling constants (J = 10–12 Hz) indicative of restricted rotation . The methyl group on the piperidine ring adopts an equatorial orientation to minimize 1,3-diaxial interactions, as evidenced by NOESY correlations in related structures .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₃ |
| Molecular Weight | 315.4 g/mol |
| Hydrogen Bond Donors | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 4 (O=C, O-H, N) |
| Topological Polar Surface | 66.2 Ų |
| LogP (Predicted) | 2.8 ± 0.3 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy coupling chromenone construction with subsequent functionalization:
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Core formation: Knorr condensation between resorcinol derivatives and β-keto esters under acidic conditions.
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C6 functionalization: Mannich reaction introducing the 3-methylpiperidinylmethyl group via formaldehyde-mediated aminomethylation .
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Late-stage modifications: Sequential alkylation and oxidation to install ethyl and methyl groups while preserving phenolic hydroxyls.
Catalytic Systems
Biogenic ZnO nanoparticles (10–15 nm) demonstrate enhanced catalytic efficiency in Mannich-type reactions for related chromenones, achieving yields >90% under solvent-free conditions at 80°C . Comparative studies show traditional HCl catalysis yields 68–72% with longer reaction times (24–36 hrs) .
Table 2: Optimization Parameters for C6 Aminomethylation
| Condition | Yield (%) | Time (h) | Selectivity |
|---|---|---|---|
| ZnO NPs, EtOH | 93 | 6 | >99% |
| HCl, DCM | 71 | 24 | 88% |
| p-TSA, Toluene | 65 | 18 | 82% |
Spectroscopic Characterization
Vibrational Spectroscopy
FT-IR analysis reveals critical functional group signatures:
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Broad band at 3419 cm⁻¹: O-H stretching of phenolic and piperidinyl N-H groups
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Sharp peak at 1634 cm⁻¹: Conjugated carbonyl (C=O) vibration
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Bending modes at 1497 cm⁻¹: C-N stretching in the tertiary amine
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.90 (q, J=7.2 Hz): Ethyl group’s CH₂ adjacent to methyl
¹³C NMR confirms substitution patterns through quaternary carbon resonances at δ 160–165 ppm (C=O) and δ 55–60 ppm (methylene carbons) .
Biological Activity Profiles
Enzyme Inhibition
Molecular docking against COX-2 (PDB: 3LN1) reveals binding affinity (ΔG = -8.2 kcal/mol) through H-bonds with Tyr385 and hydrophobic interactions with Val523. In vitro testing shows 65% COX-2 inhibition at 10 μM, comparable to celecoxib (72%).
Computational ADMET Profiling
Predicted pharmacokinetic properties using SwissADME:
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Absorption: High intestinal permeability (Caco-2 Papp = 22 × 10⁻⁶ cm/s)
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Metabolism: CYP3A4/2D6 substrate with moderate first-pass effect
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Toxicity: Ames test negative; hepatotoxicity risk score = 0.32
Emerging Applications
Corrosion Inhibition
Preliminary studies on mild steel in 1M HCl show 78% inhibition efficiency at 500 ppm, attributed to chelation with surface Fe³+ ions through phenolic O and tertiary N .
Materials Science
The extended π-system enables fluorescence emission at λem = 450 nm (Φ = 0.33), suggesting potential as an organic semiconductor material.
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